molecular formula C8H14ClNO2 B2793105 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride CAS No. 1955506-00-9

2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

Cat. No.: B2793105
CAS No.: 1955506-00-9
M. Wt: 191.66
InChI Key: VPKXFQOKRQNCRU-UHFFFAOYSA-N
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Description

2-Aminobicyclo[221]heptane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl It is a derivative of norbornane, featuring an amino group and a carboxylic acid group attached to the bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with norbornene as the starting material.

  • Functionalization: The norbornene undergoes functionalization to introduce the carboxylic acid group. This can be achieved through oxidation reactions using reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Amination: The carboxylic acid group is then converted to an amino group through amination reactions. This can be done using reagents like ammonia (NH3) or ammonium chloride (NH4Cl).

  • Hydrochloride Formation: Finally, the amino group is protonated to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Halogenating agents (e.g., chlorine, bromine), strong acids (e.g., hydrochloric acid, sulfuric acid)

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes

  • Reduction Products: Alcohols, aldehydes

  • Substitution Products: Halogenated derivatives, amides

Scientific Research Applications

2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular structures.

  • Biology: The compound has been studied for its potential as an inhibitor of amino acid transporters, which are important in cellular metabolism and signaling.

  • Medicine: It has shown promise in cancer research, where it has been found to induce apoptosis (programmed cell death) in certain cancer cell lines.

  • Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is similar to other bicyclic compounds with amino and carboxylic acid groups, such as:

  • 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride: This compound has a similar structure but with a different position of the amino group.

  • Norbornane derivatives: Other derivatives of norbornane with various functional groups attached.

Uniqueness: What sets 2-Aminobicyclo[22

Properties

IUPAC Name

2-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-8(7(10)11)4-5-1-2-6(8)3-5;/h5-6H,1-4,9H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKXFQOKRQNCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955506-00-9
Record name 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
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